Oxaprozin-d5 -

Oxaprozin-d5

Catalog Number: EVT-10955488
CAS Number:
Molecular Formula: C18H15NO3
Molecular Weight: 298.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Oxaprozin-d5 is synthesized from oxaprozin through deuteration processes, which involve substituting hydrogen atoms with deuterium. This modification is significant for research purposes, particularly in pharmacokinetic studies to trace metabolic pathways without interference from the natural hydrogen isotopes.

Classification
  • Type: Non-steroidal anti-inflammatory drug
  • Chemical Class: Propionic acid derivative
  • Mechanism of Action: Cyclooxygenase inhibitor
Synthesis Analysis

Methods

The synthesis of oxaprozin-d5 typically involves the following steps:

  1. Deuteration: This process can be achieved through various methods such as:
    • Direct exchange reactions where hydrogen atoms in oxaprozin are replaced with deuterium.
    • Catalytic hydrogenation using deuterated reagents or solvents.
  2. Purification: After synthesis, the compound is purified using techniques such as chromatography to ensure that the final product is free from impurities.

Technical Details

The specific reaction conditions (temperature, pressure, and catalysts) can vary based on the method used for deuteration. For example, ruthenium or palladium catalysts may be employed in hydrogenation reactions to facilitate the substitution of hydrogen with deuterium effectively.

Molecular Structure Analysis

Structure

Oxaprozin-d5 retains the core structure of oxaprozin but features five deuterium atoms replacing hydrogen atoms. The molecular formula remains similar to that of oxaprozin but reflects the presence of deuterium.

Data

  • Molecular Formula: C14_{14}H13_{13}D5_5N2_2O3_3
  • Molecular Weight: Approximately 251.35 g/mol (considering the mass contributions from deuterium)
Chemical Reactions Analysis

Reactions

Oxaprozin-d5 undergoes similar chemical reactions as its non-deuterated counterpart. Key reactions include:

  • Metabolic Transformation: The compound is metabolized primarily in the liver through oxidation and conjugation pathways.
  • Cyclooxygenase Inhibition: As an NSAID, it inhibits cyclooxygenase enzymes, leading to decreased synthesis of inflammatory mediators.

Technical Details

The presence of deuterium can alter reaction kinetics slightly due to the kinetic isotope effect, which may be leveraged in studies to understand metabolic pathways more clearly.

Mechanism of Action

Oxaprozin-d5 functions by inhibiting cyclooxygenase-1 and cyclooxygenase-2 enzymes, leading to reduced formation of prostaglandins and thromboxanes. This inhibition results in decreased inflammation, pain relief, and antipyretic effects.

Process

  1. Inhibition of Cyclooxygenases: By binding to the active site of these enzymes, oxaprozin-d5 prevents the conversion of arachidonic acid into prostaglandins.
  2. Reduction of Inflammatory Response: The decrease in prostaglandin levels results in reduced vasodilation and inflammatory cell recruitment.

Data

Studies have shown that oxaprozin exhibits a dose-dependent response in pain relief and inflammation reduction, similar to other NSAIDs.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and slightly soluble in water.

Chemical Properties

  • pH Stability: Maintains stability across a broad pH range.
  • Melting Point: The melting point is similar to that of oxaprozin, generally around 120–125 °C.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance spectroscopy confirm the incorporation of deuterium into the molecule.

Applications

Oxaprozin-d5 is primarily utilized in scientific research rather than clinical applications. Its main uses include:

  • Pharmacokinetic Studies: Understanding drug metabolism and pharmacodynamics without interference from natural isotopes.
  • Drug Development Research: Investigating new formulations or derivatives with improved therapeutic profiles or reduced side effects.
  • Biological Studies: Exploring mechanisms of action related to inflammation and pain management through isotopic tracing techniques.
Introduction to Deuterated Pharmaceutical Compounds

Fundamental Principles of Deuterium Isotope Effects in Drug Development

The substitution of hydrogen (¹H) with deuterium (²H) in pharmaceutical compounds exploits intrinsic differences in chemical bond dynamics. Deuterium forms stronger covalent bonds (C–²H vs. C–¹H) due to its higher mass, resulting in reduced zero-point vibrational energy. This difference generates kinetic isotope effects (KIEs), which can attenuate reaction rates when bond cleavage occurs in rate-determining metabolic steps. Primary KIEs (kH/kD > 2.0) manifest when C–H bond breaking occurs, while secondary KIEs (kH/kD = 1.0–1.4) arise from rehybridization or hyperconjugation changes [7] [10].

Deuteration aims to modulate pharmacokinetics by:

  • Delaying metabolism: Slowing oxidation at deuterated sites, thereby extending half-lives of drugs cleared via cytochrome P450 (CYP) or aldehyde oxidase pathways [5] [10].
  • Reducing toxic metabolite formation: Minimizing generation of reactive intermediates (e.g., epoxides) through metabolic pathway shunting [7].
  • Enhancing analytical precision: Deuterated internal standards improve mass spectrometry accuracy by compensating for matrix effects [1] [9].

Challenges include metabolic switching (deuterium-induced redirection to non-deuterated sites), enzyme-dependent rate limitations, and species-specific clearance mechanisms, which necessitate rigorous in vitro profiling [5] [10].

Table 1: Kinetic Deuterium Isotope Effects in Drug Metabolism

Effect TypeMagnitude RangeMechanistic BasisImpact on Pharmacokinetics
Primary KIE2.0–7.0C–H bond cleavage in rate-limiting stepExtended half-life, reduced clearance
Secondary KIE1.0–1.4Changes in hybridization stateMinor AUC improvements
System-dependentVariableEnzyme active-site constraintsUnpredictable metabolic switching

Methodological Rationale for Isotopic Labeling in Pharmacokinetic Research

Isotopic labeling leverages mass differences to track drug disposition without altering biological activity. Deuterated analogs serve two primary research functions:

  • Internal Standards in Bioanalysis:
  • Deuterated compounds (e.g., Oxaprozin-d5) co-elute chromatographically with non-deuterated drugs but display distinct mass-to-charge (m/z) ratios. This enables precise quantification via liquid chromatography–tandem mass spectrometry (LC–MS/MS) by correcting for ion suppression, extraction efficiency variations, and instrument drift [1] [9].
  • Example: Oxaprozin-d5 provides a +5 Da shift from Oxaprozin (293.35 g/mol vs. 293.33 g/mol), allowing baseline resolution in selected reaction monitoring (SRM) assays [1] [3].
  • Metabolic Pathway Tracing:
  • Co-administration of deuterated and non-deuterated drugs differentiates between first-pass and systemic metabolism. Comparative pharmacokinetic studies reveal isotope effects on clearance routes [5] [10].
  • Applications include:
  • Bioavailability/bioequivalence studies with minimized intra-subject variability [9].
  • Identification of rate-limiting metabolic steps using intrinsic clearance isotope effects (CLint^H / CLint^D) [10].

Table 2: Analytical Applications of Deuterated Standards

ApplicationTechnical ApproachAdvantage Over Non-Isotopic Methods
Quantitative bioanalysisLC–MS/MS with SRM; deuterated internal standard<5% coefficient of variation in quantification
Metabolic stability assessmentCompetitive microsomal incubations (¹H:²H mixtures)Direct measurement of KIE on CL_int
Absorption site localizationStable isotope tracers in gastrointestinal perfusionNon-invasive site-specific flux quantification

Structural and Theoretical Basis for Oxaprozin-d5 as a Research Tool

Oxaprozin-d5 (IUPAC name: 3-(4-phenyl-5-(phenyl-d5)oxazol-2-yl)propanoic acid) is a deuterium-labeled analog of the nonsteroidal anti-inflammatory drug Oxaprozin. Its structure incorporates five deuterium atoms at the phenyl ring (positions 2–6), leaving the propanoic acid and oxazole moieties unchanged [1] [2] [3]. Key properties include:

  • Molecular Formula: C₁₈H₁₀D₅NO₃
  • Molecular Weight: 298.35 g/mol (vs. 293.33 g/mol for Oxaprozin)
  • CAS Registry Number: 2933758-40-6 [2] [4]

The design rationale centers on:

  • Metabolic Stability: Deuterium placement at the phenyl ring targets CYP-mediated aromatic hydroxylation, a minor but quantifiable clearance pathway for Oxaprozin. Deuteration here extends half-life minimally, preserving primary COX inhibition pharmacodynamics [1] [10].
  • Isotopic Purity: ≥95% deuterium enrichment ensures negligible protium contamination, critical for avoiding MS signal interference [2] [9].
  • Stereoelectronic Equivalence: Deuterium’s similar atomic radius to hydrogen (1.5 pm difference) ensures near-identical protein binding and distribution relative to Oxaprozin, validating its use as a pharmacokinetic tracer [7].

Oxaprozin-d5 exemplifies targeted deuteration for analytical applications rather than therapeutic benefit, distinguishing it from clinical-stage deuterated drugs (e.g., deutetrabenazine) [7]. Its primary utility lies in enabling high-fidelity quantification of Oxaprozin in biological matrices, facilitating studies on interindividual metabolic variability and drug-drug interactions [1] [3] [9].

Properties

Product Name

Oxaprozin-d5

IUPAC Name

3-[5-(2,3,4,5,6-pentadeuteriophenyl)-4-phenyl-1,3-oxazol-2-yl]propanoic acid

Molecular Formula

C18H15NO3

Molecular Weight

298.3 g/mol

InChI

InChI=1S/C18H15NO3/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,20,21)/i2D,5D,6D,9D,10D

InChI Key

OFPXSFXSNFPTHF-OUHXUHDZSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O)C3=CC=CC=C3

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N=C(O2)CCC(=O)O)C3=CC=CC=C3)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.